Cas no 2138427-20-8 ((3-Amino-4,4-difluorobutyl)(methyl)amine)

(3-Amino-4,4-difluorobutyl)(methyl)amine 化学的及び物理的性質
名前と識別子
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- EN300-701289
- (3-amino-4,4-difluorobutyl)(methyl)amine
- 2138427-20-8
- (3-Amino-4,4-difluorobutyl)(methyl)amine
-
- インチ: 1S/C5H12F2N2/c1-9-3-2-4(8)5(6)7/h4-5,9H,2-3,8H2,1H3
- InChIKey: POYCWCSNFLBKLV-UHFFFAOYSA-N
- ほほえんだ: FC(C(CCNC)N)F
計算された属性
- せいみつぶんしりょう: 138.09685472g/mol
- どういたいしつりょう: 138.09685472g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 4
- 複雑さ: 68
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 38Ų
(3-Amino-4,4-difluorobutyl)(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-701289-0.5g |
(3-amino-4,4-difluorobutyl)(methyl)amine |
2138427-20-8 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
Enamine | EN300-701289-5.0g |
(3-amino-4,4-difluorobutyl)(methyl)amine |
2138427-20-8 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
Enamine | EN300-701289-1.0g |
(3-amino-4,4-difluorobutyl)(methyl)amine |
2138427-20-8 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
Enamine | EN300-701289-0.05g |
(3-amino-4,4-difluorobutyl)(methyl)amine |
2138427-20-8 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
Enamine | EN300-701289-0.25g |
(3-amino-4,4-difluorobutyl)(methyl)amine |
2138427-20-8 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
Enamine | EN300-701289-10.0g |
(3-amino-4,4-difluorobutyl)(methyl)amine |
2138427-20-8 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 | |
Enamine | EN300-701289-2.5g |
(3-amino-4,4-difluorobutyl)(methyl)amine |
2138427-20-8 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
Enamine | EN300-701289-0.1g |
(3-amino-4,4-difluorobutyl)(methyl)amine |
2138427-20-8 | 95.0% | 0.1g |
$741.0 | 2025-03-12 |
(3-Amino-4,4-difluorobutyl)(methyl)amine 関連文献
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
(3-Amino-4,4-difluorobutyl)(methyl)amineに関する追加情報
Introduction to (3-Amino-4,4-difluorobutyl)(methyl)amine and Its Significance in Modern Chemical Research
Chemical compounds play a pivotal role in the advancement of pharmaceuticals, agrochemicals, and materials science. Among these, (3-Amino-4,4-difluorobutyl)(methyl)amine, with the CAS number 2138427-20-8, stands out as a compound of considerable interest due to its unique structural and functional properties. This compound, characterized by its 3-amino-4,4-difluorobutyl moiety and a methylamine substituent, has garnered attention in recent years for its potential applications in drug development and specialty chemical synthesis.
The structural uniqueness of (3-Amino-4,4-difluorobutyl)(methyl)amine lies in its fluorinated alkyl chain and the presence of an amine group. The incorporation of fluorine atoms enhances the compound's metabolic stability and lipophilicity, making it an attractive candidate for medicinal chemistry applications. Specifically, the 3-amino-4,4-difluorobutyl group contributes to its reactivity and potential utility in forming complex molecular architectures.
In the realm of pharmaceutical research, this compound has been explored for its potential as a building block in the synthesis of novel bioactive molecules. The amine functionality allows for further derivatization, enabling chemists to design compounds with tailored pharmacological properties. Recent studies have highlighted its role in the development of inhibitors targeting various enzymatic pathways. For instance, modifications based on this scaffold have shown promise in inhibiting enzymes involved in cancer metabolism and inflammation.
The significance of fluorinated compounds in medicinal chemistry cannot be overstated. Fluorine atoms introduce electronic and steric effects that can modulate drug-receptor interactions. In the case of (3-Amino-4,4-difluorobutyl)(methyl)amine, the fluorine atoms at the 4-position of the butyl chain enhance binding affinity to biological targets. This has led to investigations into its potential as an intermediate in the synthesis of antiviral and antibacterial agents. The compound's ability to form hydrogen bonds due to the amine group further enhances its versatility in drug design.
Moreover, the compound's chemical stability under various conditions makes it a valuable asset in synthetic chemistry. Its resistance to hydrolysis and oxidation allows for prolonged storage and multiple synthetic transformations without degradation. This stability is particularly crucial in multi-step synthetic routes where intermediates must be isolated and purified efficiently.
The industrial applications of (3-Amino-4,4-difluorobutyl)(methyl)amine extend beyond pharmaceuticals. In materials science, fluorinated compounds are widely used due to their unique properties such as low friction coefficients and high thermal stability. This compound could potentially serve as a precursor in the synthesis of advanced polymers and coatings that exhibit enhanced durability and chemical resistance.
Recent advancements in computational chemistry have also contributed to a deeper understanding of this compound's reactivity and potential applications. Molecular modeling studies have predicted favorable interactions between (3-Amino-4,4-difluorobutyl)(methyl)amine and various biological targets. These predictions provide a rational basis for designing experiments aimed at developing novel therapeutic agents.
In conclusion, (3-Amino-4,4-difluorobutyl)(methyl)amine is a versatile compound with significant potential in both pharmaceuticals and materials science. Its unique structural features, including the 3-amino-4,4-difluorobutyl moiety and amine functionality, make it a valuable building block for synthetic chemists. The growing body of research on this compound underscores its importance as a tool for developing innovative solutions across multiple scientific disciplines.
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